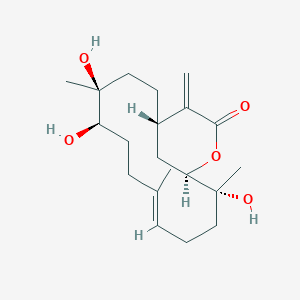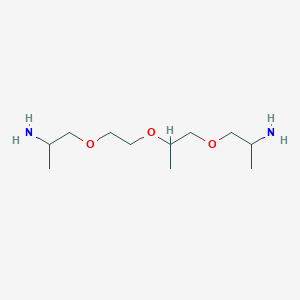
O,O'-Bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jeffamine ED-2001 is a diamine in which two primary amino groups are at either end of what is essentially a poly(ethylene glycol) (PEG)backbone, consisting of blocks of ethylene oxide and propylene oxide. In the diagram, m ~ 39,; (l + n) ~ 6. The compound is one of a series of related compounds commonly used to crystallise proteins. It has a role as a crystallisation adjutant. It is a jeffamine diamine, a diamine and a polyether.
Aplicaciones Científicas De Investigación
Application in Dye-Sensitized Solar Cells
O,O'-Bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol (600) has been utilized as a gelator and ionic conductor in quasi-solid state electrolytes for dye-sensitized solar cells (DSSCs). This compound enables the creation of functional quasi-solid state DSSCs with transparent TiO2 films, contributing to efficient conversion of solar light to electrical energy (Sygkridou, Rapsomanikis, & Stathatos, 2017).
Enhancing Adhesion and Proliferation of Osteoblasts
In tissue engineering, this compound has been used to graft onto maleic anhydride-modified PLA, resulting in a material with significantly improved anti-nonspecific protein absorption properties. This development enhances the adhesion and proliferation of osteoblasts, indicating potential applications in tissue engineering and drug delivery (Wang Yuanliang, 2008).
Formation of ZnO Superstructures
This compound has been instrumental in the synthesis of ZnO nano- and microparticles, leading to the formation of mesocrystals with complex superstructures. These superstructures are formed through a multiple stage aggregation process and exhibit properties useful for diverse applications, including optical and electronic devices (Klaumünzer et al., 2014).
Development in Solid Polymer Electrolytes
In the field of electrochemical devices, this compound has been employed in the creation of comb-shaped solid polymer electrolytes (SPEs). These SPEs demonstrate significant potential for use in various electrochemical devices, marked by high ionic conductivity and electrochemical stability (Deka et al., 2019).
Propiedades
Fórmula molecular |
C11H26N2O3 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[2-[1-(2-aminopropoxy)propan-2-yloxy]ethoxy]propan-2-amine |
InChI |
InChI=1S/C11H26N2O3/c1-9(12)6-14-4-5-16-11(3)8-15-7-10(2)13/h9-11H,4-8,12-13H2,1-3H3 |
Clave InChI |
RDSVPKGMYHANML-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOC(C)COCC(C)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



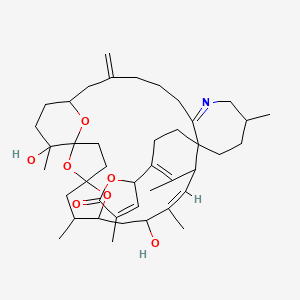
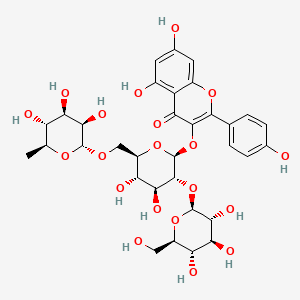
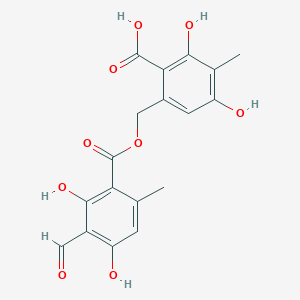
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
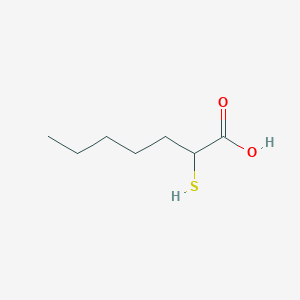
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B1259186.png)
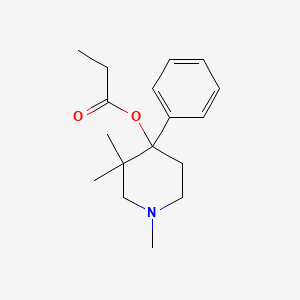
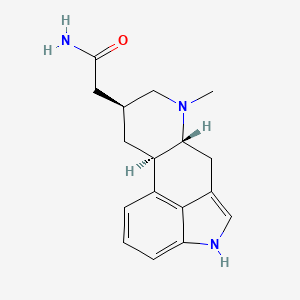
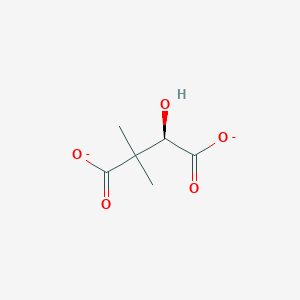
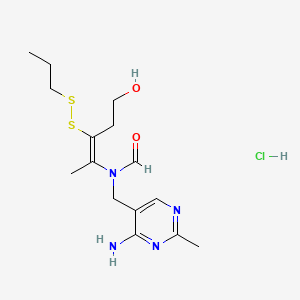
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate](/img/structure/B1259194.png)
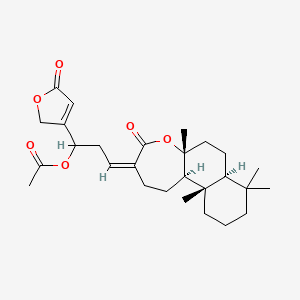
![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
